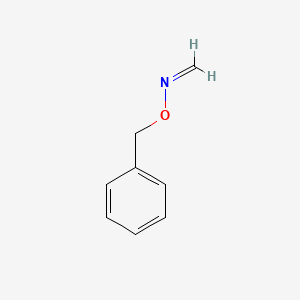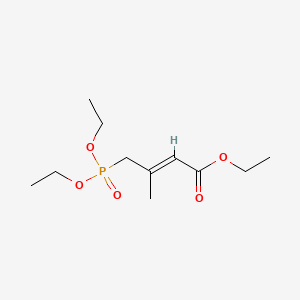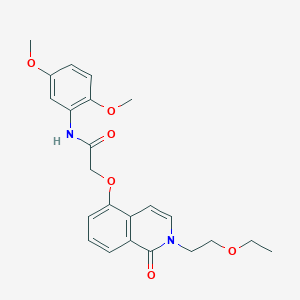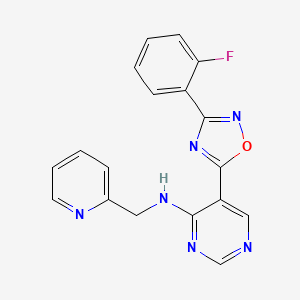
N-phenylmethoxymethanimine
Descripción general
Descripción
N-phenylmethoxymethanimine is an organic compound belonging to the class of Schiff bases, which are formed by the condensation of a primary amine with a carbonyl group. This compound is characterized by the presence of an imine functional group (C=N) and a phenyl ring attached to a methoxy group. It is known for its versatility in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-phenylmethoxymethanimine can be synthesized through the condensation reaction between formaldehyde (HCHO) and benzylamine (C6H5CH2NH2). The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The general reaction is as follows: [ \text{HCHO} + \text{C6H5CH2NH2} \rightarrow \text{C6H5CH2OCH=N} + \text{H2O} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: N-phenylmethoxymethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the imine group under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imines or amines.
Aplicaciones Científicas De Investigación
N-phenylmethoxymethanimine has a broad range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-phenylmethoxymethanimine involves its interaction with molecular targets through the imine functional group. This group can form reversible covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications in protein structure and function. The compound’s effects are mediated through pathways involving imine formation and hydrolysis, which can influence various biochemical processes.
Comparación Con Compuestos Similares
N-phenylmethoxymethanimine can be compared with other Schiff bases and related compounds, such as:
N-phenylmethanimine: Similar structure but lacks the methoxy group.
N-methylmethanimine: Contains a methyl group instead of a phenyl group.
N-ethyl-N-methylethanamine: A tertiary amine with different substituents.
Propiedades
IUPAC Name |
N-phenylmethoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9-10-7-8-5-3-2-4-6-8/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUNNNXEJUBNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2624518.png)

![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B2624520.png)

![5-(3,4-difluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2624522.png)

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624528.png)
![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2624529.png)
![3-oxo-N-(1-phenylethyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2624532.png)

![5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624534.png)
![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)


